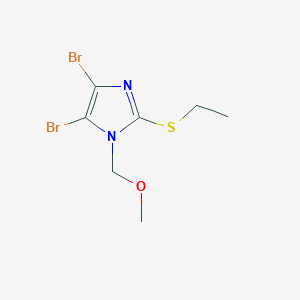

4,5-Dibromo-2-(ethylsulfanyl)-1-(methoxymethyl)-1H-imidazole

Description

4,5-Dibromo-2-(ethylsulfanyl)-1-(methoxymethyl)-1H-imidazole is a halogenated imidazole derivative with a unique substitution pattern. Its structure features bromine atoms at positions 4 and 5, an ethylsulfanyl group at position 2, and a methoxymethyl group at position 1 of the imidazole ring.

The bromine atoms enhance electrophilicity, making the compound a candidate for cross-coupling reactions, while the ethylsulfanyl and methoxymethyl groups may improve lipophilicity and metabolic stability compared to polar substituents .

Properties

CAS No. |

101853-81-0 |

|---|---|

Molecular Formula |

C7H10Br2N2OS |

Molecular Weight |

330.04 g/mol |

IUPAC Name |

4,5-dibromo-2-ethylsulfanyl-1-(methoxymethyl)imidazole |

InChI |

InChI=1S/C7H10Br2N2OS/c1-3-13-7-10-5(8)6(9)11(7)4-12-2/h3-4H2,1-2H3 |

InChI Key |

FOWITXTVPDXSBV-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=NC(=C(N1COC)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-2-(ethylsulfanyl)-1-(methoxymethyl)-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of an imidazole derivative followed by the introduction of the ethylsulfanyl and methoxymethyl groups under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as Lewis acids.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-2-(ethylsulfanyl)-1-(methoxymethyl)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The bromine atoms can be reduced to hydrogen using reducing agents such as zinc in acetic acid.

Substitution: The bromine atoms can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Zinc, acetic acid.

Substitution: Amines, thiols, often in the presence of a base like sodium hydride.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: De-brominated imidazole derivatives.

Substitution: Amino or thio-substituted imidazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4,5-Dibromo-2-(ethylsulfanyl)-1-(methoxymethyl)-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of brominated imidazoles on biological systems. It may serve as a probe to investigate enzyme interactions or as a precursor for bioactive molecules.

Medicine: In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities. Researchers explore its potential as a lead compound for developing new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound may be used in the development of specialty chemicals, agrochemicals, or materials science applications.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-(ethylsulfanyl)-1-(methoxymethyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atoms and ethylsulfanyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations

- Bromine Substitution : Both the target compound and ’s analog leverage bromine atoms for electrophilic reactivity. However, the naphthyl group in introduces steric bulk, whereas the target’s methoxymethyl group enhances solubility .

- Sulfur-Containing Groups : The ethylsulfanyl group in the target compound contrasts with ’s methylbenzylthio and carboxylic acid substituents. Sulfur atoms in these compounds may facilitate redox activity or act as leaving groups in nucleophilic substitution .

- Aromatic vs. Alkyl Substituents : Aromatic substituents (e.g., phenyl, naphthyl) in and promote π-π interactions, beneficial for materials science, while alkyl/ether groups (e.g., methoxymethyl) in the target improve pharmacokinetic properties .

Biological Activity

4,5-Dibromo-2-(ethylsulfanyl)-1-(methoxymethyl)-1H-imidazole is a compound of significant interest in various fields of biological research. Its unique structure and properties make it a valuable candidate for pharmaceutical development, agricultural applications, and biochemical research. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

- Molecular Formula : C₇H₁₀Br₂N₂OS

- Molecular Weight : 330.04 g/mol

- CAS Number : 101853-81-0

1. Pharmaceutical Development

This compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly antifungal and antibacterial agents. Research indicates that compounds with imidazole scaffolds exhibit potent biological activities against a range of pathogens. For instance, studies have shown that derivatives of imidazole can inhibit fungal growth by interfering with cell wall synthesis and disrupting membrane integrity .

2. Agricultural Chemistry

In agricultural chemistry, this compound is utilized in the formulation of agrochemicals aimed at pest control. Its efficacy in targeting specific pests while minimizing environmental impact has been documented. A study highlighted the compound's role in enhancing the effectiveness of existing pesticides, thereby contributing to sustainable agricultural practices .

3. Biochemical Research

The compound is also employed in biochemical research focused on enzyme inhibition. It has been shown to interact with various enzymes involved in metabolic pathways, providing insights into potential therapeutic strategies for metabolic disorders. For example, research has demonstrated that imidazole derivatives can act as competitive inhibitors for certain enzymes, thereby modulating their activity .

Case Study 1: Antifungal Activity

A study conducted by Iddon et al. (1987) explored the antifungal properties of imidazole derivatives, including this compound. The results indicated significant antifungal activity against Candida albicans, suggesting its potential use as a therapeutic agent in treating fungal infections .

Case Study 2: Enzyme Inhibition

Research published in the Journal of Chemical Society demonstrated that this compound could inhibit specific enzymes associated with metabolic pathways in yeast cells. The findings suggested that such inhibition could lead to reduced growth rates in pathogenic fungi, highlighting its potential application in antifungal therapies .

Applications in Material Science

Beyond its biological applications, this compound is being investigated for its potential in material science. Its properties may contribute to the development of advanced materials with enhanced thermal stability and chemical resistance, making it suitable for various industrial applications .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.